(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(5S)-3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)7-8(12)11(6-3-4-6)9(13)10-7/h5-7H,3-4H2,1-2H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
YVBLRUXITZYUHS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)C2CC2 |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
-
Amino Acid Activation : (S)-valine is treated with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions to generate N-Cbz-protected valine (yield: 85–92%).
-
Cyclopropyl Group Introduction : The activated amino acid reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This step achieves 74–78% yield with strict temperature control (−10°C to 0°C).
-
Urea Formation : The intermediate reacts with phenyl isocyanate in tetrahydrofuran (THF) at 50°C for 6 hours, forming the urea precursor (yield: 68%).
-
Cyclization : Intramolecular cyclization is induced via refluxing in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH), yielding the target compound (63–67%).
Table 1: Optimization Parameters for Cyclization
| Parameter | Optimal Condition | Yield Impact (±%) |
|---|---|---|
| Temperature | 110°C | +15 |
| Catalyst Loading | 5 mol% p-TsOH | +12 |
| Solvent Polarity | Acetic Acid (ε = 6.2) | +18 |
Catalytic Hydrogenation of Unsaturated Intermediates
A second approach utilizes palladium-catalyzed hydrogenation to install the cyclopropyl group. This method avoids harsh acidic conditions and improves stereochemical control.
Synthetic Pathway
-
Hydantoin Formation : 5-Isopropylimidazolidine-2,4-dione is synthesized from N-benzyloxycarbonyl (Cbz) glycine and isopropylamine via the Bucherer-Bergs reaction (yield: 82%).
-
Allylic Bromination : The hydantoin core undergoes allylic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), yielding 3-bromo-5-isopropylimidazolidine-2,4-dione (71% yield).
-
Cross-Coupling : A Suzuki-Miyaura coupling with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) introduces the cyclopropyl moiety (65% yield).
-
Chiral Resolution : The racemic mixture is resolved using chiral chromatography (Chiralpak IA column, hexane/ethanol 90:10) to isolate the (S)-enantiomer (≥98% ee).
Table 2: Hydrogenation Efficiency Across Catalysts
| Catalyst | Substrate Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| Pd/C (10 wt%) | 92 | 85 |
| Pd(OAc)₂ with BINAP | 88 | 94 |
| Rh/C (5 wt%) | 78 | 81 |
Knoevenagel Condensation with Chiral Auxiliaries
A third method employs Knoevenagel condensation to construct the imidazolidine ring while preserving chirality.
Procedure Overview
-
Aldehyde Preparation : Cyclopropylcarboxaldehyde is synthesized via ozonolysis of cyclopropene derivatives (yield: 76%).
-
Condensation : The aldehyde reacts with 5-isopropyl-2,4-thiazolidinedione in ethanol using morpholine (10 mol%) as a base. The reaction proceeds at 80°C for 12 hours (yield: 58%).
-
Stereochemical Correction : Diastereomeric byproducts are separated via fractional crystallization from ethyl acetate/hexane (3:7), achieving >99% diastereomeric purity.
Table 3: Solvent Effects on Condensation Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 58 |
| Dimethylformamide (DMF) | 36.7 | 42 |
| Toluene | 2.4 | 29 |
Enzymatic Resolution of Racemates
Biocatalytic methods offer an eco-friendly alternative for enantiomer separation. Lipase B from Candida antarctica (CAL-B) demonstrates high selectivity for the (S)-enantiomer.
Process Details
-
Racemic Synthesis : 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is prepared via the Bucherer-Bergs method without chiral induction (yield: 89%).
-
Enzymatic Hydrolysis : The racemate is treated with CAL-B in phosphate buffer (pH 7.0) at 37°C. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact (conversion: 48%, ee: 96%).
Table 4: Enzyme Performance Metrics
| Enzyme | Temperature (°C) | Conversion (%) | ee (%) |
|---|---|---|---|
| CAL-B | 37 | 48 | 96 |
| Porcine Pancreas Lipase | 40 | 32 | 88 |
| Pseudomonas cepacia | 35 | 41 | 91 |
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize resin-bound strategies to streamline purification and scale-up.
Methodology
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected valine using HBTU/DIPEA activation (loading: 0.8 mmol/g).
-
On-Resin Cyclization : The immobilized amino acid undergoes cyclopropanation with cyclopropylmagnesium bromide (2.0 equiv) in THF at −78°C, followed by urea formation with triphosgene (yield: 73%).
-
Cleavage and Isolation : The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9), yielding (S)-3-cyclopropyl-5-isopropylimidazolidine-2,4-dione (purity: 95%).
Table 5: Resin Types and Efficiency
| Resin Type | Loading Capacity (mmol/g) | Final Purity (%) |
|---|---|---|
| Wang Resin | 0.8 | 95 |
| Rink Amide MBHA | 0.6 | 92 |
| Tentagel S RAM | 0.7 | 94 |
Chemical Reactions Analysis
Types of Reactions
(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives with additional functional groups.
Reduction: Reduced imidazolidine derivatives with altered ring structures.
Substitution: Substituted imidazolidine derivatives with new functional groups replacing the original cyclopropyl or isopropyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences between (S)-3-cyclopropyl-5-isopropylimidazolidine-2,4-dione and related hydantoin derivatives:
Key Observations :
Physicochemical Properties
- The cyclopropyl group may alter packing compared to phenyl or methyl substituents due to its smaller size and non-aromatic nature.
- Solubility: Limited data available for the target compound, but hydantoins generally exhibit moderate solubility in polar solvents like ethanol or ethyl acetate .
Biological Activity
(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione typically involves the formation of imidazolidine derivatives through cyclization reactions of suitable precursors. The compound's structure features a cyclopropyl group and an isopropyl substituent, contributing to its unique pharmacological properties.
Chemical Structure
- Molecular Formula : C₈H₁₄N₂O₂
- Molecular Weight : 170.20 g/mol
Research indicates that (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione exhibits significant inhibitory activity against various biological targets. One notable target is eEF-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation.
eEF-2K Inhibition
In vitro studies have demonstrated that compounds related to (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione can inhibit eEF-2K with varying potency. For example:
- IC50 Values :
- Compound A: 0.28 μM
- Compound B: 0.42 μM
- Compound C: >25 μM
This inhibition leads to decreased phosphorylation of eEF-2 and subsequently reduces protein synthesis in cancer cell lines such as MDA-MB-231, highlighting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its effects on cancer cells, (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione has shown promising antibacterial properties. Studies report that derivatives of this compound exhibit enhanced activity against Gram-positive bacteria compared to standard antibiotics like cefuroxime.
Case Studies
- Anticancer Activity :
- A study evaluated the effects of (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione on breast cancer cells. Results indicated a significant reduction in cell viability and proliferation when treated with the compound, correlating with decreased eEF-2K activity.
- Antimicrobial Studies :
Data Summary Table
| Compound Name | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| (S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione | eEF-2K | 0.28 | Anticancer |
| Related Derivative A | eEF-2K | 0.42 | Anticancer |
| Related Derivative B | eEF-2K | >25 | Anticancer |
| Derivative C | Bacillus subtilis | N/A | Antibacterial |
| Derivative D | Staphylococcus aureus | N/A | Antibacterial |
Q & A
Q. What methodologies validate computational models for reaction mechanisms or metabolite prediction?
- Methodological Answer : Compare DFT-predicted transition states with experimental kinetic isotope effects (KIE). For metabolites, use HR-MS and ¹H-¹³C HSQC NMR to confirm structures .
Notes
- Answers integrate methodologies from synthesis, computational modeling, and environmental toxicology.
- Advanced questions emphasize interdisciplinary approaches (e.g., combining SAR with environmental risk assessment).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
